

Commercial suppliers of 97% pure (2-Bromo-6-nitrophenyl)methanol

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Compound of Interest

Compound Name: (2-Bromo-6-nitrophenyl)methanol

Cat. No.: B151082

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An In-depth Technical Guide to **(2-Bromo-6-nitrophenyl)methanol** for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on **(2-Bromo-6-nitrophenyl)methanol**, a versatile organic compound with applications in medicinal chemistry and material science.^[1] This document details its chemical properties, commercial suppliers, and potential experimental applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties

(2-Bromo-6-nitrophenyl)methanol is an organic compound featuring a phenyl ring substituted with a bromine atom, a nitro group, and a hydroxymethyl group.^[1] The presence of bromine and a nitro group, a strong electron-withdrawing group, influences its reactivity, making it a valuable intermediate for various chemical reactions, including nucleophilic and electrophilic aromatic substitutions.^[1] It typically appears as a pale yellow to light brown solid and is soluble in polar solvents.^[1]

Property	Value
CAS Number	861106-91-4
Molecular Formula	C ₇ H ₆ BrNO ₃
Molecular Weight	232.03 g/mol [1]
Physical Form	Solid [2]
Boiling Point	332.6°C at 760 mmHg [2]
Flash Point	155°C [2]
Storage Temperature	Room temperature [2]

Commercial Suppliers of 97% Pure (2-Bromo-6-nitrophenyl)methanol

A purity of 97% is commonly available from several chemical suppliers. The following table summarizes some of the commercial sources.

Supplier	Purity	Additional Information
Sigma-Aldrich	97%	Also available through Merck. [2]
ChemScene	97%	Country of Origin: CN. [2]
CymitQuimica	97%	Offers various quantities. [1]
BLDpharm	-	Lists the related compound (2-Bromo-3-fluoro-6-nitrophenyl)methanol. [3]

Applications in Research and Development

The unique substitution pattern of **(2-Bromo-6-nitrophenyl)methanol** makes it a useful building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials.

- Medicinal Chemistry: The compound's potential biological activity makes it a molecule of interest for the synthesis of pharmacologically active agents.^[1] The bromo and nitro functional groups can be readily modified, allowing for the creation of diverse molecular libraries for drug discovery.
- Material Science: It can serve as a precursor for the synthesis of specialized chemical structures, such as ligands for metal-organic frameworks (MOFs).^[4] The functional groups can impart specific catalytic or adsorptive properties to these materials.^[4]

Experimental Protocols

While specific protocols for **(2-Bromo-6-nitrophenyl)methanol** are not extensively published, its structural motifs are common in organic synthesis. The following are representative experimental protocols for reactions where this compound could be a key reactant, based on established methodologies for structurally related molecules.

Suzuki-Miyaura Cross-Coupling Reaction

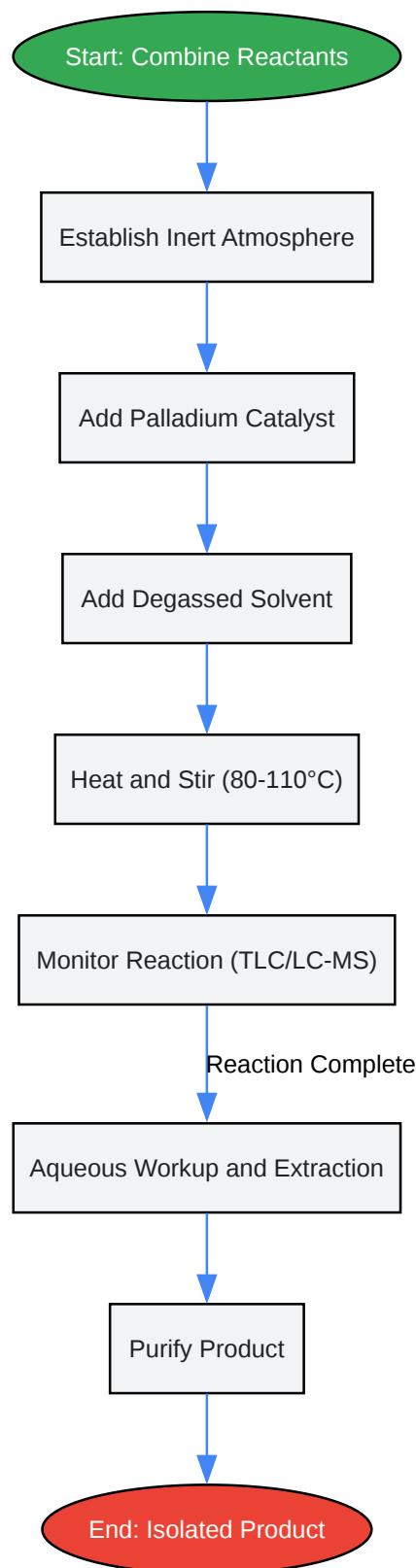
This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds and could be used to couple **(2-Bromo-6-nitrophenyl)methanol** with a boronic acid.

Materials:

- **(2-Bromo-6-nitrophenyl)methanol**
- Arylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_2CO_3)
- Solvent (e.g., 1,4-dioxane/water)
- Inert gas (Nitrogen or Argon)

Procedure:

- In a flame-dried Schlenk flask, combine **(2-Bromo-6-nitrophenyl)methanol** (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).[5]
- Evacuate and backfill the flask with an inert gas three times.[5]
- Add the palladium catalyst (0.02-0.05 eq) under the inert atmosphere.[5]
- Add degassed solvent via syringe.[5]
- Heat the reaction mixture to 80-110 °C and stir for 2-24 hours.[5]
- Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]
- Upon completion, cool the mixture to room temperature.[5]
- Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[5]
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
- Purify the crude product by column chromatography or recrystallization.[5]



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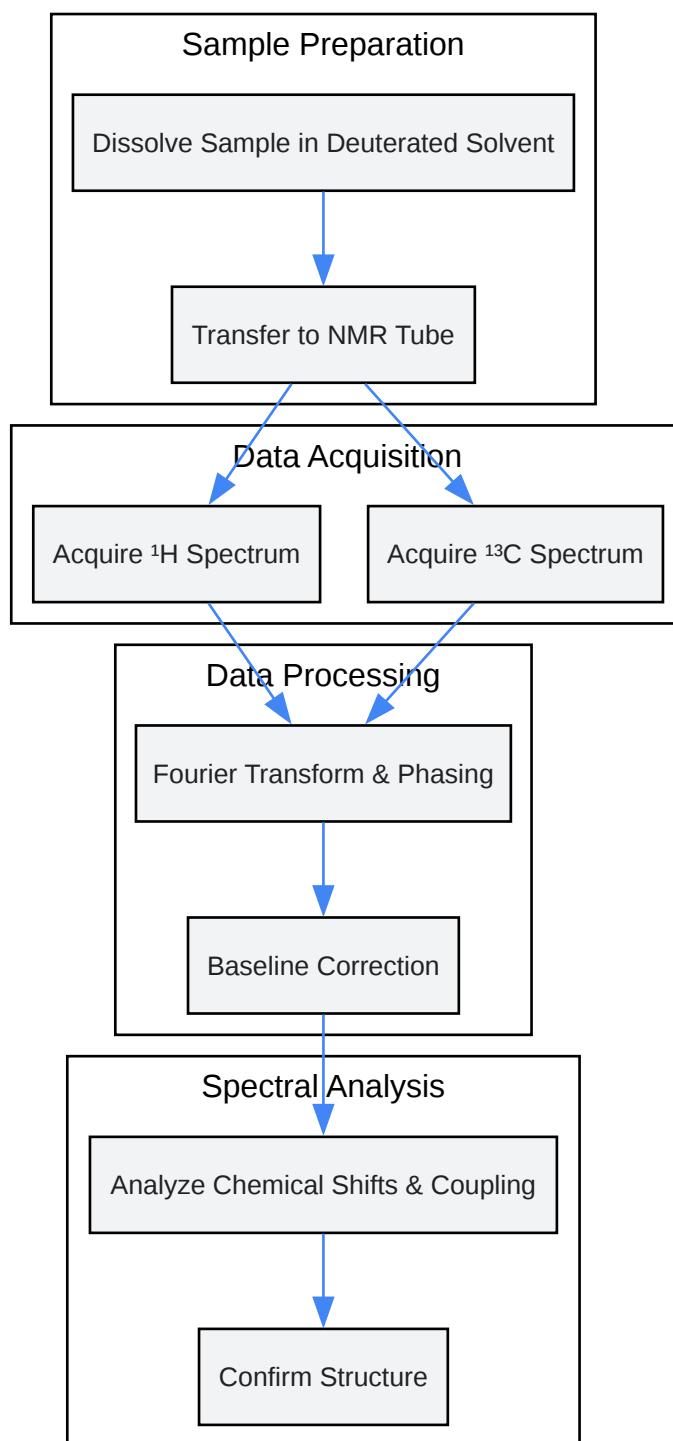
Caption: Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

Characterization Workflow: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structural elucidation of organic compounds.

Procedure:

- Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl_3).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra using a spectrometer.
- Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction).
- Spectral Analysis: Analyze chemical shifts, integration, and coupling patterns to confirm the molecular structure.



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Caption: Workflow for NMR Sample Preparation and Analysis.

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